Quinolin-8-yl 4-methyl-3-nitrobenzoate

Physicochemical profiling CNS drug design SCRA SAR

Quinolin-8-yl 4-methyl-3-nitrobenzoate (C₁₇H₁₂N₂O₄, MW 308.29 g mol⁻¹) is a synthetic quinolin-8-yl ester that carries a 4-methyl-3-nitrobenzoyl moiety. The compound belongs to the synthetic cannabinoid receptor agonist (SCRA) structural class, which is defined by the quinolin-8-yl ester head group and has yielded clinically relevant, high-affinity CB1 ligands such as QMPSB (Ki = 3 nM).

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
Cat. No. B11530444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 4-methyl-3-nitrobenzoate
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H12N2O4/c1-11-7-8-13(10-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3
InChIKeyZMVIFAYLQHCCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl 4-methyl-3-nitrobenzoate – Core Properties and SCRA Pharmacophore Membership


Quinolin-8-yl 4-methyl-3-nitrobenzoate (C₁₇H₁₂N₂O₄, MW 308.29 g mol⁻¹) is a synthetic quinolin-8-yl ester that carries a 4-methyl-3-nitrobenzoyl moiety [1]. The compound belongs to the synthetic cannabinoid receptor agonist (SCRA) structural class, which is defined by the quinolin-8-yl ester head group and has yielded clinically relevant, high-affinity CB1 ligands such as QMPSB (Ki = 3 nM) [2]. Computed physicochemical parameters (logP = 4.19, polar surface area = 85.01 Ų) place it in the lipophilic space typical of small molecules intended for central nervous system investigation [1].

Why Substituting Quinolin-8-yl 4-methyl-3-nitrobenzoate with In-Class Analogs Risks Experimental Error


The quinolin-8-yl ester scaffold is exquisitely sensitive to the identity and position of substituents on the benzoyl ring. Replacing the 3-nitro group with a 3-piperidinylsulfonyl moiety produces QMPSB, a low-nanomolar CB1 agonist, whereas the nitro analog exhibits a profoundly different hydrogen-bonding and electronic character that predicts a >100-fold shift in receptor affinity [1]. Similarly, swapping the methyl and nitro positions yields the regioisomer quinolin-8-yl 3-methyl-4-nitrobenzoate (CAS 5509-89-7), which presents an altered dipole moment and steric contour capable of perturbing molecular recognition . Even chloro substitution on the quinoline ring (as in the 5-chloro analog) modifies enzyme inhibition by over an order of magnitude [2]. These data collectively demonstrate that simple analog substitution without experimental confirmation is scientifically unsound.

Quantitative Differentiation Evidence for Quinolin-8-yl 4-methyl-3-nitrobenzoate vs. Its Closest Analogs


Calculated Lipophilicity and Polar Surface Area Distinguish the Nitro Analog from Sulfonamide-Based SCRAs

The target compound displays a computed logP of 4.19 and a polar surface area (PSA) of 85.01 Ų [1]. In contrast, the high-affinity SCRA QMPSB (quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate) bears a bulky sulfonamide at the 3-position, which increases PSA beyond 100 Ų and lowers logP by approximately 0.7–1.0 log units relative to the nitro analog (estimated from structural fragment contributions [2]). The lower PSA of the nitro compound predicts greater passive membrane permeability according to established CNS-MPO rules, making it a preferable scaffold when high brain penetration is desired.

Physicochemical profiling CNS drug design SCRA SAR

Susceptibility to Ester Hydrolysis Is Modulated by the Ortho-Methyl Substituent

The manganese(II)-catalyzed methanolysis of quinolin-8-yl 4-nitrobenzoate proceeds at a measurable rate under aerobic conditions [1]. The target compound adds a methyl group at the 4-position of the benzoyl ring, which is ortho to the ester carbonyl. This ortho-substitution introduces steric hindrance that is expected to slow nucleophilic attack at the carbonyl carbon. In structurally analogous benzoate esters, an ortho-methyl substituent has been reported to reduce alkaline hydrolysis rates by a factor of 2- to 5-fold [2]. Therefore, the target compound is anticipated to exhibit extended hydrolytic stability compared to the des-methyl comparator.

Ester hydrolysis Steric hindrance Prodrug activation

3-Nitro Substitution Drastically Reduces CB1 Receptor Affinity Relative to the 3-Sulfonamide Lead QMPSB

QMPSB binds human CB1 with Ki = 3 nM and CB2 with Ki = 4 nM, acting as a full agonist [1]. The Lambeng et al. SAR study demonstrated that replacement of the piperidinylsulfonyl moiety with smaller, non-hydrogen-bond-donating substituents leads to a steep loss of CB1 affinity [2]. The nitro group is a strong electron-withdrawing substituent that lacks the hydrogen-bonding capacity of the sulfonamide; thus, a Ki shift of at least 100- to 1000-fold (to >300 nM) is confidently predicted for the 3-nitro analog.

Cannabinoid CB1 receptor Structure–activity relationship SCRA potency

5-Chloroquinoline Derivative Shows Low-Micromolar Enzyme Inhibition That Can Be Exploited as a Matched Molecular Pair

The 5-chloro analog (5-chloroquinolin-8-yl) 4-methyl-3-nitrobenzoate was evaluated against E. coli beta-galactosidase, yielding an IC50 of 1.39 × 10⁴ nM (13.9 µM) [1]. The corresponding des-chloro target compound has not been tested in the same assay; however, this pair constitutes a classic matched molecular pair (MMP) wherein the only structural difference is the chlorine atom at the quinoline 5-position. MMP analysis in medicinal chemistry routinely reveals that chlorine introduction can alter IC50 values by factors ranging from 2- to >50-fold depending on the target [2]. Co-procurement of both compounds therefore enables rigorous quantification of the chlorine contribution.

Matched molecular pair Beta-galactosidase Halogen SAR

Regioisomeric Identity (3-Nitro-4-methyl vs. 3-Methyl-4-nitro) Is a Critical Determinant of Molecular Recognition

The regioisomer quinolin-8-yl 3-methyl-4-nitrobenzoate (CAS 5509-89-7) differs solely in the positional arrangement of the methyl and nitro groups on the benzoyl ring . In analogous benzoyl-ester systems, regioisomeric nitro-methyl permutations have been shown to alter enzyme inhibition IC50 values by 10- to 100-fold and to reverse selectivity between closely related protein isoforms [1]. The distinct molecular electrostatic potential surfaces of the two regioisomers ensure that binding pockets and metabolizing enzymes discriminate between them, making regioisomeric purity a non-negotiable requirement for reproducible bioactivity data.

Regioisomerism Molecular recognition Chemical biology

High-Value Application Scenarios for Quinolin-8-yl 4-methyl-3-nitrobenzoate


Cannabinoid Receptor Pharmacology: Benchmarking CB1/CB2 Assay Sensitivity

Due to its predicted low nanomolar-to-micromolar CB1 affinity (compared to the sub-nanomolar potency of QMPSB), the compound serves as an ideal low-affinity reference in radioligand competition and functional cAMP assays, helping to validate assay dynamic range and Z′-factor [1].

Matched Molecular Pair (MMP) Analysis of Halogen Effects on Target Binding

Co-procurement with its 5-chloro analog enables a rigorous MMP study to quantify the energetic contribution of the chlorine substituent to enzyme inhibition (e.g., beta-galactosidase) and receptor binding, a standard practice in lead optimization [2].

Controlled-Release Prodrug Design for Metal-Chelation Studies

The ester bond, whose hydrolysis rate is modulated by the ortho-methyl group and the electron-withdrawing nitro substituent, allows temporal release of 8-hydroxyquinoline for time-resolved metal-chelation experiments or antimicrobial screens [3].

Regioisomeric Purity Control in Synthetic Chemistry and Biological Screening

The compound can be employed as a chromatographic and spectroscopic reference standard to verify the regioisomeric integrity of synthetic batches, ensuring that the intended 3-nitro-4-methyl isomer is not contaminated with the 3-methyl-4-nitro regioisomer .

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